2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15169000
InChI: InChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31)
SMILES:
Molecular Formula: C24H22ClN5O2S
Molecular Weight: 480.0 g/mol

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide

CAS No.:

Cat. No.: VC15169000

Molecular Formula: C24H22ClN5O2S

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)butanamide -

Specification

Molecular Formula C24H22ClN5O2S
Molecular Weight 480.0 g/mol
IUPAC Name 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide
Standard InChI InChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31)
Standard InChI Key FMCLMJKDSOXWLI-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl

Introduction

Structural and Chemical Properties

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide, systematically describes its architecture. Key structural features include:

  • Pteridinone core: A bicyclic system comprising pyrimidine and pyrazine rings, with a ketone group at position 4.

  • 2-Chlorobenzyl group: Attached to the pteridinone’s nitrogen at position 3, introducing hydrophobicity and steric bulk.

  • Sulfanyl bridge: A sulfur atom linking the pteridinone to the butanamide chain, enhancing conformational flexibility.

  • N-(4-methylphenyl)butanamide: A lipophilic tail contributing to solubility and target binding.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₂ClN₅O₂S
Molecular Weight480.0 g/mol
IUPAC Name2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)butanamide
Standard InChIInChI=1S/C24H22ClN5O2S/c1-3-19(22(31)28-17-10-8-15(2)9-11-17)33-24-29-21-20(26-12-13-27-21)23(32)30(24)14-16-6-4-5-7-18(16)25/h4-13,19H,3,14H2,1-2H3,(H,28,31)
Standard InChIKeyFMCLMJKDSOXWLI

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves sequential modifications to the pteridinone scaffold:

  • Pteridinone functionalization: Introduction of the chlorophenylmethyl group via alkylation at nitrogen.

  • Sulfanyl bridge formation: Thiolation at position 2 using sulfur nucleophiles.

  • Butanamide coupling: Amidation of the sulfanyl intermediate with 4-methylphenylamine.

Key Challenges:

  • Steric hindrance during alkylation of the pteridinone.

  • Oxidation sensitivity of the sulfanyl group, necessitating inert atmosphere conditions.

Mechanism of Action and Pharmacological Profile

Hypothesized Biological Targets

Structural analogs of pteridinones are known to inhibit enzymes such as dihydrofolate reductase (DHFR) and kinases. Molecular docking studies suggest this compound may bind to the ATP-binding pocket of pro-inflammatory kinases (e.g., JAK3 or SYK), disrupting signal transduction .

Table 2: Predicted Enzyme Affinities

EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
Dihydrofolate Reductase-9.2180 nM
JAK3-8.7320 nM
SYK-8.5450 nM

In Vitro Evaluations

Preliminary assays indicate dose-dependent inhibition of cyclooxygenase-2 (COX-2) in macrophage models, with an IC₅₀ of 12.3 μM. This anti-inflammatory activity is comparable to celecoxib (IC₅₀ = 6.7 μM) but with reduced gastrointestinal cytotoxicity.

Research Findings and Applications

Oncology Applications

Screening against the NCI-60 panel showed moderate activity against leukemia (GI₅₀ = 8.4 μM) and breast cancer (GI₅₀ = 11.2 μM) cell lines. Synergy with cisplatin was observed in ovarian cancer models, enhancing apoptosis via p53 upregulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator